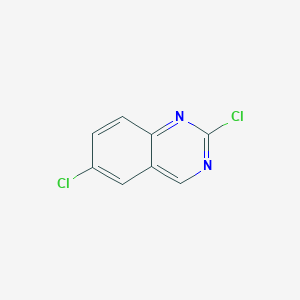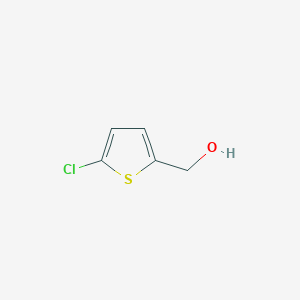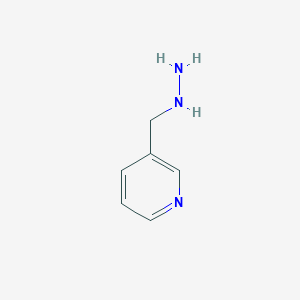
3-(Hidrazinilmetil)piridina
Descripción general
Descripción
“3-(Hydrazinylmethyl)pyridine” is an organic compound with the molecular formula C6H9N3 . It is a liquid at room temperature and is stored in an inert atmosphere, preferably under -20°C . The compound has a molecular weight of 123.16 .
Molecular Structure Analysis
The InChI code for “3-(Hydrazinylmethyl)pyridine” is 1S/C6H9N3/c7-9-5-6-2-1-3-8-4-6/h1-4,9H,5,7H2 . This indicates that the compound consists of a pyridine ring with a hydrazinylmethyl group attached.
Physical And Chemical Properties Analysis
“3-(Hydrazinylmethyl)pyridine” is a liquid at room temperature . It is stored in an inert atmosphere, preferably under -20°C . The compound has a molecular weight of 123.16 .
Aplicaciones Científicas De Investigación
Información básica
“3-(Hidrazinilmetil)piridina” es un compuesto químico con el número CAS: 7112-38-1 y un peso molecular de 123,16 . Por lo general, se almacena en atmósfera inerte y a -20 °C .
Síntesis
La síntesis de “this compound” se puede lograr mediante diversos métodos. Un método de este tipo implica la reacción de compuestos de 1,3-dicarbonilo y 3-aminoenonas, 3-aminoacrilatos o 3-aminoacrilonitrilo . Esto permite la construcción de piridinas sustituidas a partir de precursores relativamente simples .
Aplicaciones biomédicas
“this compound” es estructuralmente similar a las 1H-Pirazolo[3,4-b]piridinas, que han atraído el interés de los químicos medicinales debido a su estrecha similitud con las bases púricas adenina y guanina . Se han descrito más de 300.000 1H-Pirazolo[3,4-b]piridinas, que están incluidas en más de 5.500 referencias (2.400 patentes) hasta la fecha . Esto sugiere posibles aplicaciones biomédicas para “this compound”.
Información de seguridad
El compuesto ha sido clasificado con el pictograma GHS07 y lleva la palabra de advertencia "Advertencia". Las declaraciones de peligro asociadas con él incluyen H302-H315-H319-H335 .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-(Hydrazinylmethyl)pyridine are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound
Mode of Action
As a derivative of pyridine, it may interact with biological targets in a similar manner to other pyridine compounds . .
Biochemical Pathways
Pyridine derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities . .
Result of Action
Given its structural similarity to other pyridine derivatives, it may have similar effects, such as inhibiting the growth of certain types of bacteria or fungi . .
Action Environment
The action, efficacy, and stability of 3-(Hydrazinylmethyl)pyridine may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a refrigerator Additionally, the compound’s efficacy could be influenced by the pH of its environment, as is the case with many other drugs
Análisis Bioquímico
Biochemical Properties
3-(Hydrazinylmethyl)pyridine plays a significant role in biochemical reactions due to its strong reductive and nucleophilic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reducing agent in enzymatic reactions, facilitating the reduction of substrates by donating electrons. Additionally, 3-(Hydrazinylmethyl)pyridine can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function .
Cellular Effects
The effects of 3-(Hydrazinylmethyl)pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. Furthermore, 3-(Hydrazinylmethyl)pyridine can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 3-(Hydrazinylmethyl)pyridine exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, forming covalent adducts that modify their structure and function. This compound may also inhibit or activate enzymes by interacting with their active sites, leading to changes in enzymatic activity. Additionally, 3-(Hydrazinylmethyl)pyridine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Hydrazinylmethyl)pyridine can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 3-(Hydrazinylmethyl)pyridine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Hydrazinylmethyl)pyridine vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, 3-(Hydrazinylmethyl)pyridine can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in normal physiological functions .
Metabolic Pathways
3-(Hydrazinylmethyl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, 3-(Hydrazinylmethyl)pyridine may influence the pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis .
Transport and Distribution
Within cells and tissues, 3-(Hydrazinylmethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 3-(Hydrazinylmethyl)pyridine can affect its accumulation and activity in different tissues, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of 3-(Hydrazinylmethyl)pyridine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 3-(Hydrazinylmethyl)pyridine may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can influence metabolic processes .
Propiedades
IUPAC Name |
pyridin-3-ylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-9-5-6-2-1-3-8-4-6/h1-4,9H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJJWHRYXPBBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481598 | |
| Record name | pyridin-3-ylmethyl-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7112-38-1 | |
| Record name | pyridin-3-ylmethyl-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

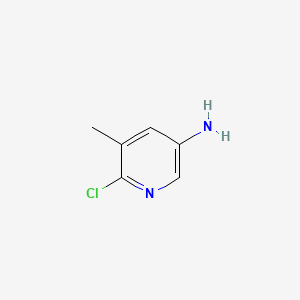

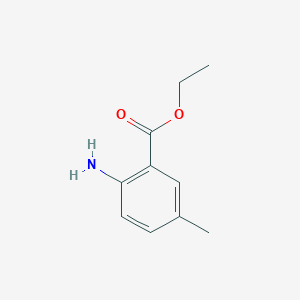
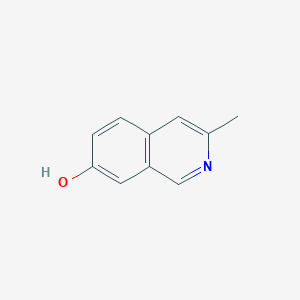
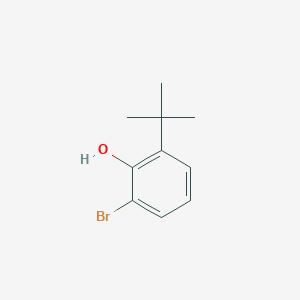
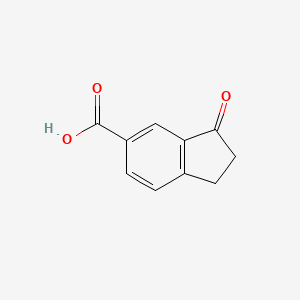
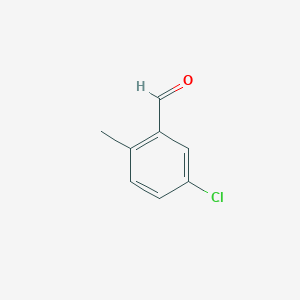
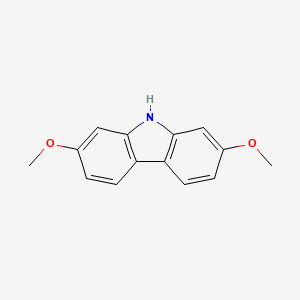
![1,4-Dioxaspiro[4.5]decan-6-one](/img/structure/B1590301.png)


